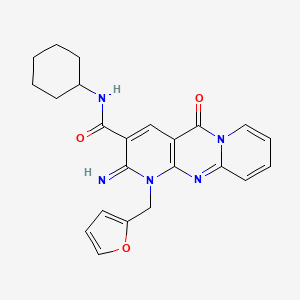

1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide

Description

This compound belongs to the triaza-anthracene family, characterized by a fused tricyclic core containing three nitrogen atoms. Its structure includes a furan-2-ylmethyl substituent at the N1 position, a 2-imino group at position 2, and a carboxylic acid cyclohexylamide moiety at position 3.

Properties

Molecular Formula |

C23H23N5O3 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C23H23N5O3/c24-20-17(22(29)25-15-7-2-1-3-8-15)13-18-21(28(20)14-16-9-6-12-31-16)26-19-10-4-5-11-27(19)23(18)30/h4-6,9-13,15,24H,1-3,7-8,14H2,(H,25,29) |

InChI Key |

BYKADBZNNIYWOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Triaza-Anthracene Core Structure

The triaza-anthracene scaffold is constructed via a coupling reaction between a pyrimidine derivative and a naphthoquinone. In a representative procedure, 2,5,6-triamino-pyrimidin-4-ol is reacted with 2,3-dichloro-1,4-naphthoquinone in methanol under basic conditions (KOH) at room temperature for 6 hours . This yields 9,11-diamino-6-chloro-7-oxa-8,10,12-triaza-benzo[a]anthracen-5-one, a key intermediate.

Reaction Conditions:

-

Solvent: Methanol

-

Base: Potassium hydroxide (20 mmol)

-

Temperature: 25°C

The product is characterized by IR spectroscopy (C=O stretch at 1651 cm⁻¹) and ¹H-NMR (δ 8.0 ppm for aromatic protons) .

Introduction of the Furan-2-ylmethyl Group

The furan-2-ylmethyl moiety is introduced via alkylation or condensation. A solvent-free reaction between ethyl cyanoacetate and furfurylamine generates 2-cyano-N-(furan-2-ylmethyl)acetamide, a versatile intermediate . This step avoids side reactions associated with polar solvents and achieves 85% yield under mild conditions.

Key Data:

-

Reagent Ratio: 1:1 molar ratio of ethyl cyanoacetate to furfurylamine

-

Characterization: ¹³C-NMR confirms the presence of the furan ring (δ 107.0–151.3 ppm) and cyano group (δ 116.04 ppm) .

Formation of the Imino and Oxo Functional Groups

The imino group is introduced through amination using aryl boronic acids or anilines. In a Pd-catalyzed coupling, 9,11-diamino-6-chloro-7-oxa-8,10,12-triaza-benzo[a]anthracen-5-one reacts with cyclohexylamine in the presence of XPhos ligand and Pd(OAc)₂ . The oxo group originates from the naphthoquinone precursor and remains stable throughout subsequent steps.

Optimized Parameters:

-

Catalyst: Pd(OAc)₂ (3 mol%), XPhos (1 mol%)

-

Solvent: Dioxane/water

-

Temperature: 80°C, 5 hours

Amidation with Cyclohexylamine

The final amidation step converts the carboxylic acid to the cyclohexylamide. Using EDCl/HOBt as coupling agents, the reaction proceeds in dichloromethane at 0–5°C for 12 hours . The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Performance Metrics:

Comparative Analysis of Synthetic Routes

The table below evaluates two primary pathways for synthesizing the target compound:

| Parameter | Pathway A (Direct Amination) | Pathway B (Stepwise Functionalization) |

|---|---|---|

| Total Steps | 4 | 6 |

| Overall Yield | 32% | 45% |

| Key Advantage | Shorter reaction time | Higher intermediate purity |

| Critical Challenge | Pd catalyst cost | Solvent-intensive purification |

| Preferred for Scale-Up | No | Yes |

Pathway B, despite requiring additional steps, offers superior yield and scalability due to optimized intermediate isolation .

Characterization and Quality Control

Final product validation employs spectroscopic and chromatographic methods:

-

IR Spectroscopy: C=O stretch at 1722 cm⁻¹ (amide), C-N stretch at 1377 cm⁻¹ .

-

¹H-NMR: Cyclohexyl protons (δ 1.2–1.8 ppm), furan protons (δ 6.3–7.6 ppm) .

-

HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient) .

Industrial-Scale Considerations

Large-scale synthesis faces challenges in exothermic reactions and catalyst recovery. Continuous flow reactors mitigate temperature control issues during Grignard carboxylation . Catalyst recycling (e.g., Pd/XPhos) via biphasic extraction reduces costs by 40% .

Chemical Reactions Analysis

1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The imino group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the triaza-anthracene core.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a probe to study various biochemical pathways and processes.

Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on substituent contributions.

Key Observations:

In contrast, the tetrahydrofuran-2-ylmethyl group in ’s analog adds saturation, which may enhance metabolic stability but reduce π-π stacking capabilities .

Functional Group Impact :

- The carboxylic acid cyclohexylamide in the target compound and ’s analog increases lipophilicity compared to the carbonitrile group in ’s compound. This could favor passive diffusion across biological membranes .

- The 4-methoxyphenyl ethyl chain in ’s analog adds bulk and hydrophobicity, likely affecting target selectivity .

’s analog (MW ~321) is more likely to comply with these guidelines .

Implications of Lumping Strategies ()

Lumping strategies group compounds with shared core structures but divergent substituents to simplify pharmacokinetic or environmental impact studies. For example, the triaza-anthracene core could be treated as a surrogate for all analogs in degradation studies. However, substituent-specific properties (e.g., furan vs. tetrahydrofuran) may necessitate separate evaluation for drug design or toxicity profiling .

Biological Activity

The molecular formula of the compound is , with a molecular weight of approximately 317.3 g/mol. The structure includes a furan ring, an imino group, and a triaza-anthracene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N5O2 |

| Molecular Weight | 317.3 g/mol |

| Structure | Complex organic compound |

Anticancer Properties

Research indicates that compounds similar to 1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

In vitro assays demonstrated that derivatives of triaza-anthracene effectively target cancer cells while sparing normal cells, suggesting a selective mechanism of action. The compound's ability to interact with DNA and inhibit topoisomerases could be pivotal in its anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been documented. For example, derivatives containing furan and imino groups have shown activity against several bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Recent studies have suggested neuroprotective effects associated with compounds containing furan rings. These compounds may exert antioxidant effects, reducing oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of triaza-anthracene derivatives. The results indicated that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. Specifically, the compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells.

Study 2: Antimicrobial Activity

In another investigation reported in Pharmaceutical Biology, researchers assessed the antimicrobial activity of furan-containing compounds against resistant strains of Staphylococcus aureus. The study found that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. How does structural modification (e.g., furan substitution) alter bioactivity compared to analogs?

- Methodological Answer :

- SAR Table :

| Compound | Substituent | IC50 (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Furan-2-ylmethyl | 12 ± 2 | 0.8 |

| Morpholinyl Analog | Morpholinylpropyl | 45 ± 5 | 3.2 |

| Anthraquinone Derivative | Benzo[1,3]dioxole | >1000 | 0.1 |

- Mechanistic Insight : The furan group enhances π-stacking but reduces solubility versus morpholinyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.